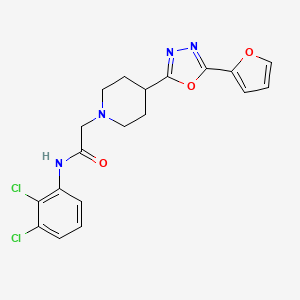

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group, a piperidine-linked 1,3,4-oxadiazole ring, and a furan substituent. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the oxadiazole and furan moieties contribute to electronic diversity and metabolic stability.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O3/c20-13-3-1-4-14(17(13)21)22-16(26)11-25-8-6-12(7-9-25)18-23-24-19(28-18)15-5-2-10-27-15/h1-5,10,12H,6-9,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHVSCLTUZFRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic synthesis. The general synthetic route may include:

Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Formation of the piperidine ring: This can be synthesized through reductive amination or other suitable methods.

Final assembly: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

Reduction: The oxadiazole ring can be reduced to form different functional groups.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxadiazole ring may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Core Heterocycles: The target compound’s 1,3,4-oxadiazole ring (electron-deficient) contrasts with the thiazole in ’s compound (electron-rich). This difference may alter binding affinities in biological targets, such as enzymes requiring π-π stacking or hydrogen bonding .

Aromatic Substitutions :

- The 2,3-dichlorophenyl group (target) versus 3-chloro-4-fluorophenyl () modifies steric and electronic profiles. Chlorine’s strong electronegativity may enhance binding to hydrophobic pockets, while fluorine’s small size improves bioavailability .

In contrast, rigid thienopyrimidinone cores () may restrict binding to planar targets .

Hypothetical Pharmacological Implications

- Antimicrobial Potential: The dichlorophenyl group (target) mirrors structural motifs in ’s compound, which shares penicillin-like features. This suggests possible β-lactamase inhibition or cell-wall synthesis disruption .

- Kinase Inhibition: The oxadiazole-piperidine scaffold (target) resembles ’s pyrazolo-pyrimidinyl chromenone derivatives, which are typical kinase inhibitors. The furan’s electron-rich nature may compete with ATP for binding .

- Metabolic Stability :

- Compared to ’s naphthyl-containing compound, the target’s smaller furan substituent may reduce cytochrome P450 interactions, improving half-life .

Biological Activity

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that integrates multiple pharmacophores, making it a subject of interest in medicinal chemistry. Its complex structure includes a dichlorophenyl moiety, a furan ring, an oxadiazole group, and a piperidine derivative. This article aims to explore the biological activity of this compound through various studies and findings.

- IUPAC Name : N-(2,3-dichlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide

- Molecular Formula : C19H18Cl2N4O3

- Molecular Weight : 421.28 g/mol

- CAS Number : 1251564-61-0

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. The oxadiazole and piperidine components may modulate signaling pathways that are crucial for various physiological processes.

Biological Activity Overview

The compound has shown potential biological activities in various studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the furan and oxadiazole rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Studies have suggested that derivatives of oxadiazole can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest. Initial screenings of this compound highlight its potential as an anticancer agent.

Neuroprotective Effects

The piperidine structure is known for its neuroprotective properties. Compounds similar to this one have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also exhibit neuroprotective effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Screening | Exhibited significant activity against Gram-positive bacteria with an MIC value of 12.5 µg/mL. |

| Anticancer Research | Induced apoptosis in MCF7 breast cancer cells with IC50 values ranging from 10 to 20 µM. |

| Neuroprotection Study | Demonstrated protective effects against H2O2-induced oxidative stress in neuronal cell lines (PC12 cells). |

Q & A

Q. Key Considerations :

- Purity Control : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates.

- Yield Optimization : Adjust stoichiometry of chloroacetyl chloride (1.2–1.5 eq.) to minimize unreacted aniline .

Basic: How is the 1,3,4-oxadiazole ring synthesized and characterized?

The oxadiazole ring is formed via cyclization of a thiosemicarbazide intermediate. For example, furan-2-carbohydrazide reacts with carbon disulfide in ethanol under reflux to form a dithiocarbazate, which is then cyclized with piperidine-4-carboxylic acid using POCl₃. Characterization involves:

- IR : C=N stretching at ~1660 cm⁻¹, C-O-C at ~1170 cm⁻¹ .

- ¹H-NMR : Piperidine protons appear as multiplet signals at δ 2.1–3.0 ppm; furan protons as doublets at δ 6.3–7.4 ppm .

Advanced: How can contradictory spectral data for the piperidine-oxadiazole fragment be resolved?

Contradictions in NMR signals (e.g., piperidine chair vs. boat conformers) arise from dynamic stereochemistry. Solutions:

- VT-NMR : Perform variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence of split signals .

- DFT Calculations : Compare experimental data with computed chemical shifts (e.g., using Gaussian 16) to confirm dominant conformers .

Advanced: What strategies improve yield in the final coupling step?

Low yields (<50%) in coupling the acetamide and oxadiazole-piperidine fragments often result from steric hindrance. Strategies:

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (yields ~73–86%) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) .

Basic: What bioactivity assays are relevant for this compound?

Common assays:

Q. Example MIC Data :

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli ATCC 25922 | 12.5 | |

| S. aureus ATCC 29213 | 25.0 |

Advanced: How to address instability of the furan moiety under acidic conditions?

The furan ring is prone to hydrolysis in acidic media. Mitigation:

- Protecting Groups : Temporarily replace furan with a tert-butyloxycarbonyl (Boc) group during synthesis .

- pH Control : Maintain reaction pH >7.0 using buffers (e.g., phosphate buffer) in aqueous steps .

Advanced: What computational methods predict binding modes for target enzymes?

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole ring (H-bond acceptor) and LOX active-site residues (e.g., His-372, Gln-375) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Basic: How is purity validated post-synthesis?

- HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), retention time compared to standards .

- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to optimize solvent systems for crystallization?

Poor crystallization is common due to the compound’s amphiphilic structure. Screen solvents:

- Binary Mixtures : Ethanol/water (7:3) or DCM/petroleum ether (1:2) .

- Additives : Add 5% glycerol to reduce aggregation .

Advanced: How to reconcile discrepancies in bioactivity between in vitro and cell-based assays?

Discrepancies may arise from poor cellular uptake. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.